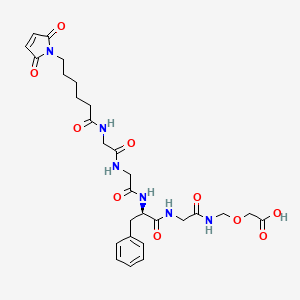
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-{D-Phe}-Gly. This sequence is then linked to the moiety NH-CH2-O-CH2COOH through a series of peptide coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable under specific conditions, such as acidic or enzymatic environments, allowing for the release of the attached drug.
Substitution Reactions: The compound can participate in substitution reactions where the NH-CH2-O-CH2COOH moiety is replaced with other functional groups.
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used to cleave the linker.
Substitution Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the cleavage of this compound are the free drug and the cleaved linker fragments. These products are crucial for the targeted delivery of cytotoxic drugs in ADCs .
Applications De Recherche Scientifique
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:
Mécanisme D'action
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH functions as a cleavable linker in ADCs. The mechanism involves the attachment of a cytotoxic drug to an antibody via the linker. Upon reaching the target cancer cell, the linker is cleaved under specific conditions, releasing the drug to exert its cytotoxic effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another cleavable linker used in ADC synthesis.
MC-Gly-Gly-{L-Phe}-Gly-NH-CH2-O-CH2COOH: A similar compound with the L-isomer of phenylalanine.
Uniqueness
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is unique due to the presence of the D-isomer of phenylalanine, which can influence the cleavage rate and stability of the linker. This uniqueness allows for fine-tuning of the ADC’s pharmacokinetic properties and therapeutic efficacy .
Propriétés
Formule moléculaire |
C28H36N6O10 |
|---|---|
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
2-[[[2-[[(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m1/s1 |
Clé InChI |
SODPQQOBNODMSG-HXUWFJFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


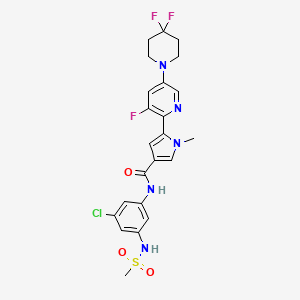
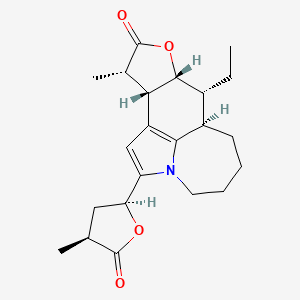
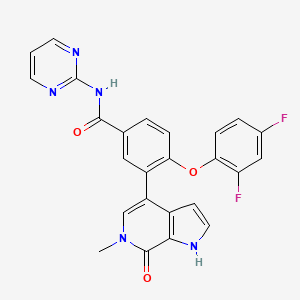
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

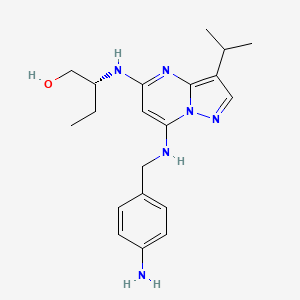

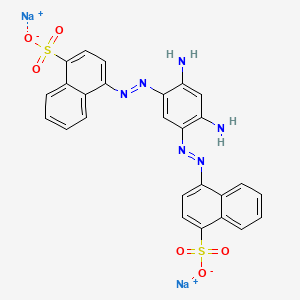
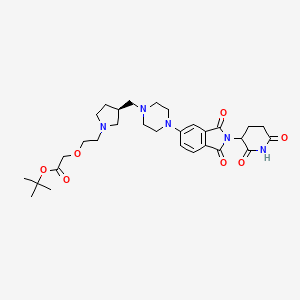
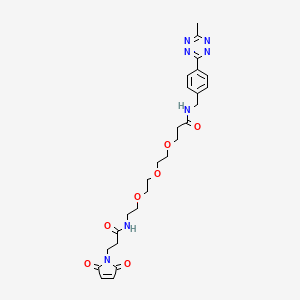

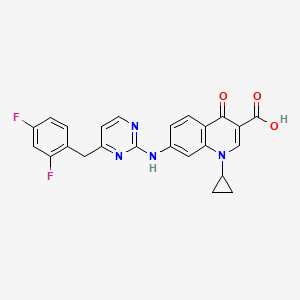
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
